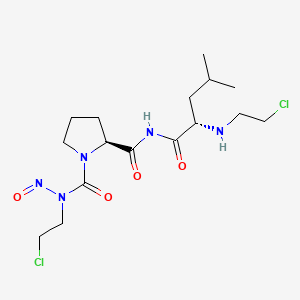
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chloroethyl and nitrosoamino groups, which contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the nitrosoamino group: This step involves the reaction of a suitable amine with nitrous acid to form the nitrosoamino group.
Introduction of the chloroethyl group: This can be achieved through the reaction of the intermediate with chloroethyl chloride under controlled conditions.
Coupling with L-prolyl and L-leucinamide: The final step involves coupling the intermediate with L-prolyl and L-leucinamide using peptide coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The nitrosoamino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrosoamino group can yield amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
作用機序
The mechanism of action of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells.
類似化合物との比較
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide can be compared with other nitrosourea compounds, such as:
Fotemustine: Similar in its alkylating properties and used in the treatment of metastatic melanoma.
Carmustine: Another nitrosourea compound used in chemotherapy for brain tumors and lymphomas.
Lomustine: Used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific structure, which may offer distinct reactivity and biological activity compared to these similar compounds.
特性
| 83472-46-2 | |
分子式 |
C16H27Cl2N5O4 |
分子量 |
424.3 g/mol |
IUPAC名 |
(2S)-1-N-(2-chloroethyl)-2-N-[(2S)-2-(2-chloroethylamino)-4-methylpentanoyl]-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27Cl2N5O4/c1-11(2)10-12(19-7-5-17)14(24)20-15(25)13-4-3-8-22(13)16(26)23(21-27)9-6-18/h11-13,19H,3-10H2,1-2H3,(H,20,24,25)/t12-,13-/m0/s1 |
InChIキー |
OZVLJNCQGIEYIQ-STQMWFEESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O)NCCCl |
正規SMILES |
CC(C)CC(C(=O)NC(=O)C1CCCN1C(=O)N(CCCl)N=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


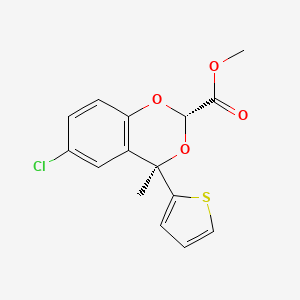
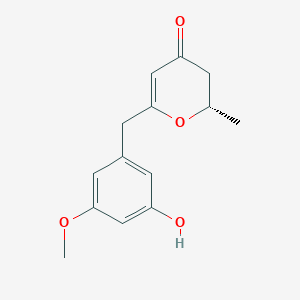
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
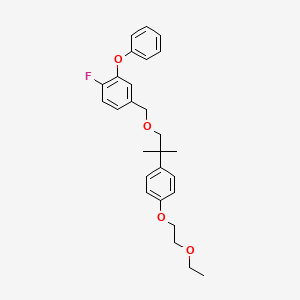

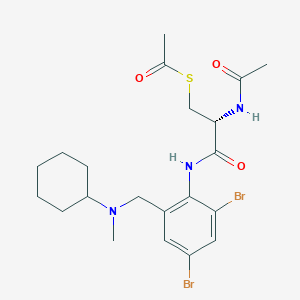
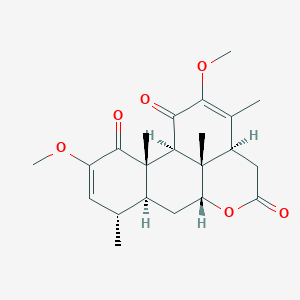

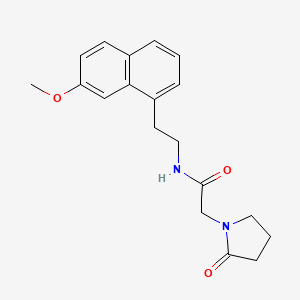
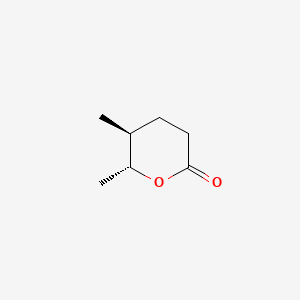
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
